1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline
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Overview
Description
1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted imidazoquinoxalines.
Scientific Research Applications
1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline is unique due to its specific substitution pattern and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to other imidazoquinoxalines, it has shown distinct anticancer and neuroprotective properties .
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2,3-dimethylimidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C11H10N4/c1-7-14-10-5-8-9(13-4-3-12-8)6-11(10)15(7)2/h3-6H,1-2H3 |
InChI Key |
UZHOWOCLAZAVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=NC=CN=C3C=C2N1C |
Origin of Product |
United States |
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